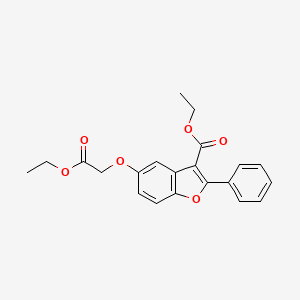

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

CAS No.: 300733-39-5

Cat. No.: VC4740009

Molecular Formula: C21H20O6

Molecular Weight: 368.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300733-39-5 |

|---|---|

| Molecular Formula | C21H20O6 |

| Molecular Weight | 368.385 |

| IUPAC Name | ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |

| Standard InChI Key | YLDNQLOKYORWBJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |

Introduction

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, which includes a benzofuran backbone, an ethoxy group, and a carboxylate ester. It is identified by the PubChem CID 980791 and has a molecular formula of C21H20O6 .

Synthesis Methods

The synthesis of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves several steps:

-

Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under acidic or basic conditions.

-

Esterification: The carboxylate ester is introduced through esterification reactions, typically using ethyl alcohol and a carboxylic acid derivative in the presence of a catalyst like sulfuric acid.

-

Ethoxy Group Addition: The ethoxy group is added via an etherification reaction, often involving the reaction of an alcohol with an alkyl halide under basic conditions.

Applications and Research

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several potential applications in scientific research:

Safety and Handling

While specific safety data for Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not detailed in the available literature, compounds in the benzofuran class may exhibit skin and eye irritation and respiratory issues, as seen with similar compounds like Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate . Therefore, handling should be done with caution, using appropriate protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume